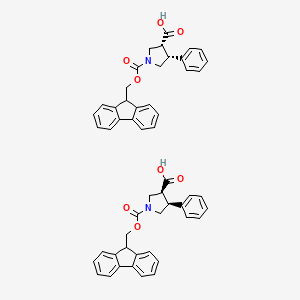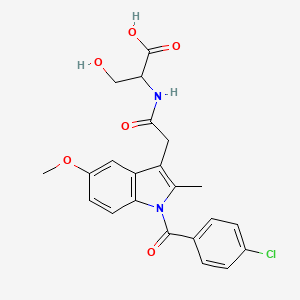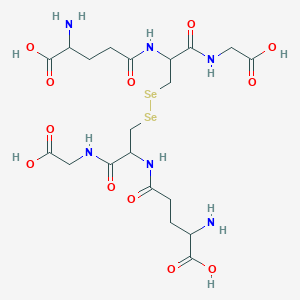
Glutaselenone diselenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El diselenuro de glutaselenona, también conocido como diselenuro de gamma-L-glutamil-L-selenocisteinilglicina, es un compuesto organoselénico. Es un análogo de selenio del disulfuro de glutatión, que juega un papel crucial en varios procesos biológicos debido a sus propiedades antioxidantes.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de diselenuro de glutaselenona típicamente implica la protección del grupo selenol de la selenocisteína con un grupo p-metoxibencilo. Esta selenocisteína protegida se acopla entonces con glutatión mediante la formación de un enlace peptídico. El paso final implica la eliminación del grupo protector mediante acidólisis utilizando ácido trifluoroacético en presencia de tioanisol .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para el diselenuro de glutaselenona no están bien documentados, el enfoque general implicaría técnicas de síntesis de péptidos a gran escala. Estos métodos probablemente incluirían la síntesis de péptidos en fase sólida (SPPS) para el ensamblaje eficiente de la cadena peptídica, seguido de pasos de purificación y desprotección para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El diselenuro de glutaselenona experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar ácidos selénicos.
Reducción: Se puede reducir de nuevo a su forma selenol.
Sustitución: Puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el ditiotreitol.
Sustitución: Los nucleófilos como los tioles o las aminas pueden reaccionar con el diselenuro de glutaselenona en condiciones suaves.
Principales productos formados
Oxidación: Ácidos selénicos.
Reducción: Selenoles.
Sustitución: Varios compuestos organoselénicos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El diselenuro de glutaselenona tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El diselenuro de glutaselenona ejerce sus efectos principalmente a través de su actividad antioxidante. Imita la acción de la glutatión peroxidasa al reducir el peróxido de hidrógeno y los hidroperóxidos orgánicos a agua y alcoholes correspondientes, respectivamente. Esta reacción implica la oxidación del grupo selenol a un intermedio de ácido selénico, que luego se reduce de nuevo a la forma selenol por glutatión .
Comparación Con Compuestos Similares
Compuestos similares
Disulfuro de glutatión: El análogo de azufre del diselenuro de glutaselenona.
Selenocisteína: El análogo de selenio de la cisteína.
Selenometionina: El análogo de selenio de la metionina.
Singularidad
El diselenuro de glutaselenona es único debido a sus propiedades antioxidantes mejoradas en comparación con sus análogos de azufre. La presencia de selenio en su estructura le permite participar en reacciones redox de manera más eficiente, lo que lo convierte en un antioxidante más potente. Esta propiedad lo hace particularmente valioso en aplicaciones biológicas y medicinales donde el estrés oxidativo es una preocupación .
Propiedades
Fórmula molecular |
C20H32N6O12Se2 |
|---|---|
Peso molecular |
706.4 g/mol |
Nombre IUPAC |
2-amino-5-[[3-[[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]diselanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H32N6O12Se2/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38) |
Clave InChI |
QLLZDMKEQUBHQO-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)NC(C[Se][Se]CC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(2S)-2-{1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12-tetraoxapentadecan-15-amido}-3-methylbutanamido]propanoic acid](/img/structure/B12295568.png)
![5-Hydroxy-3-(4-hydroxyphenyl)-6,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12295569.png)

![3-O-tert-butyl 5-O-[4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12295587.png)
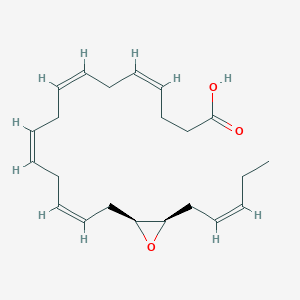
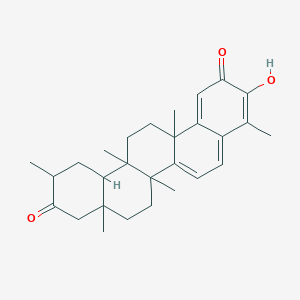
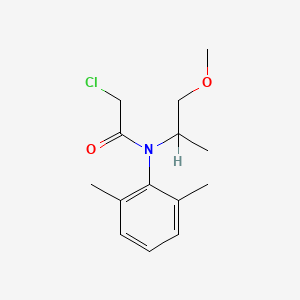
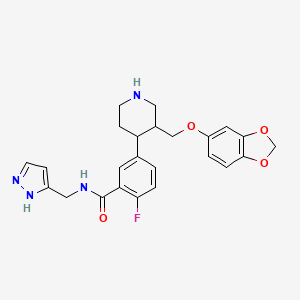
![N-[(16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]-2-oxopropanamide](/img/structure/B12295631.png)

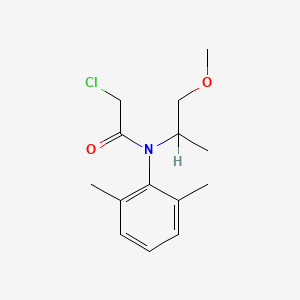
![6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12295650.png)
